7-Methoxy-2-methylquinoline-4-carboxylic acid
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Overview
Description
7-Methoxy-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H11NO3. It is a derivative of quinoline, a structure known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by a methoxy group at the 7th position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives followed by functional group modifications. For instance, the condensation of 2-methyl-3-nitrobenzoic acid with methoxyacetaldehyde under acidic conditions can yield the desired quinoline derivative after reduction and cyclization steps .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis and the use of green solvents like ethanol have been explored to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinoline derivatives .
Scientific Research Applications
7-Methoxy-2-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-methoxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended use .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
2-Methylquinoline: Lacks the methoxy and carboxylic acid groups, resulting in different chemical properties.
7-Methoxyquinoline: Similar structure but without the carboxylic acid group.
Uniqueness: 7-Methoxy-2-methylquinoline-4-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
7-methoxy-2-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-5-10(12(14)15)9-4-3-8(16-2)6-11(9)13-7/h3-6H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTXZKFXJBYRGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444737 |
Source
|
Record name | 7-METHOXY-2-METHYLQUINOLINE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189815-81-4 |
Source
|
Record name | 7-METHOXY-2-METHYLQUINOLINE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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